molecular formula C12H20S B3053629 2-Butyl-5-isobutylthiophene CAS No. 54845-35-1

2-Butyl-5-isobutylthiophene

Cat. No.: B3053629
CAS No.: 54845-35-1
M. Wt: 196.35 g/mol
InChI Key: HJCWKWZVISNUOT-UHFFFAOYSA-N
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Description

2-Butyl-5-isobutylthiophene is an organic compound with the molecular formula C12H20S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-isobutylthiophene typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with butyl and isobutyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the production yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-5-isobutylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butyl-5-isobutylthiophene has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Butyl-5-isobutylthiophene involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Thiophene: The parent compound with a simpler structure.

    2-Methylthiophene: A methyl-substituted derivative.

    3-Butylthiophene: A butyl-substituted derivative at a different position.

Comparison: 2-Butyl-5-isobutylthiophene is unique due to its dual alkyl substitution, which imparts distinct electronic and steric properties compared to its simpler analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-butyl-5-(2-methylpropyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-4-5-6-11-7-8-12(13-11)9-10(2)3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCWKWZVISNUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343880
Record name 2-Butyl-5-isobutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54845-35-1
Record name 2-Butyl-5-isobutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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